molecular formula C10H8F3NOS B8682848 3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one CAS No. 61394-91-0

3-Methylsulfanyl-5-trifluoromethyl-1,3-dihydro-indol-2-one

Cat. No. B8682848
M. Wt: 247.24 g/mol
InChI Key: KMIJMOLYVPHMDH-UHFFFAOYSA-N
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Patent
US05464861

Procedure details

A solution of 3-(methylthio)-5-(trifluoromethyl)oxindole (Gassman P. G., Cue B. W., Luh T-Y, J. Org. Chem. 1977;42:1344-1348) (10 g, 40 mmol) in AcOH (100 mL) was heated under reflux with Zn dust (13.3 g, 0.2 mol) for 1 hour. The mixture was cooled and filtered, and the precipitate was washed with AcOH. The combined filtrates were evaporated under reduced pressure, and the residue was diluted with 1M aqueous ammonia to give 5-trifluoromethyloxindole [VII: R1 =5-CF3, R3 =H] (7.22 g, 90%); mp (aqueous EtOH) 188.5°-191° C. (lit. [Hardtmann G. E., U.S. Pat. No. 4,160,032; Chem. Abstr, 1979;91:P107890w]; mp 188°-189° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.3 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS[CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:12]([F:15])([F:14])[F:13])[CH:10]=2)[NH:5][C:4]1=[O:16]>CC(O)=O.[Zn]>[F:15][C:12]([F:13])([F:14])[C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][C:4](=[O:16])[CH2:3]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CSC1C(NC2=CC=C(C=C12)C(F)(F)F)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
13.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed with AcOH
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with 1M aqueous ammonia

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C2CC(NC2=CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.22 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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